molecular formula C17H15BrClN3O2 B240344 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide

3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide

Cat. No. B240344
M. Wt: 408.7 g/mol
InChI Key: XXJWJVNAHKOAME-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide (CSBH) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell survival and proliferation. Additionally, 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been found to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell growth. Additionally, 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide research, including further studies on its potential use as an anti-cancer agent and as a treatment for inflammatory diseases. Additionally, future research could focus on the development of 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide analogs with improved efficacy and reduced toxicity. Furthermore, studies could be conducted to investigate the potential use of 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide in combination with other chemotherapeutic agents to enhance its anti-cancer effects.

Synthesis Methods

3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide is synthesized by reacting 3-chlorosuccinimide with 3-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction takes place in anhydrous ethanol and is heated under reflux for several hours. The resulting product is then purified by recrystallization from ethanol to obtain the final 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide product.

Scientific Research Applications

3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been used in various scientific research applications, including as a potential anti-cancer agent. Studies have shown that 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3'-Chlorosuccinanilic acid N'-(3-bromobenzylidene)hydrazide

Molecular Formula

C17H15BrClN3O2

Molecular Weight

408.7 g/mol

IUPAC Name

N//'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chlorophenyl)butanediamide

InChI

InChI=1S/C17H15BrClN3O2/c18-13-4-1-3-12(9-13)11-20-22-17(24)8-7-16(23)21-15-6-2-5-14(19)10-15/h1-6,9-11H,7-8H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

XXJWJVNAHKOAME-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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